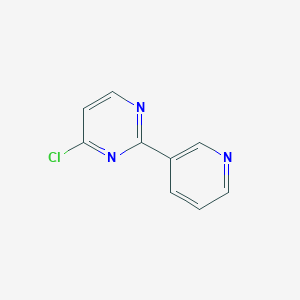

4-Chloro-2-(pyridin-3-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-2-(pyridin-3-yl)pyrimidine” is a chemical compound with the molecular formula C9H6ClN3 . It is a pyrimidine derivative, which is a class of organic compounds that are widely used in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(pyridin-3-yl)pyrimidine” consists of a pyrimidine ring attached to a pyridine ring via a carbon atom . The pyrimidine ring contains a chlorine atom, hence the name “4-Chloro-2-(pyridin-3-yl)pyrimidine”. The InChI code for this compound is 1S/C9H6ClN3/c10-9-12-5-3-8 (13-9)7-2-1-4-11-6-7/h1-6H .Physical And Chemical Properties Analysis

“4-Chloro-2-(pyridin-3-yl)pyrimidine” has a molecular weight of 191.62 g/mol . It has a topological polar surface area of 38.7 Ų and a complexity of 165 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique

Antidiabetic Applications

This compound has shown promise in reducing blood glucose levels, which could be beneficial in the treatment of disorders like hyperglycemia, type 1 diabetes, and other conditions related to elevated plasma blood glucose .

Anticancer Activity

Pyrimidine derivatives, including those related to 4-Chloro-2-(pyridin-3-yl)pyrimidine, have been evaluated for their potential anticancer activities. They are being explored as novel lipoxygenase inhibitors with potential antioxidant properties .

Anti-inflammatory Agents

Recent research developments suggest that pyrimidine analogs, including 4-Chloro derivatives, could serve as effective anti-inflammatory agents with minimal toxicity .

Kinase Inhibition for Cancer Therapy

In medicinal chemistry, derivatives of this compound serve as scaffolds for developing potent kinase inhibitors, which are promising candidates for cancer therapy .

Treatment of Inflammatory Skin Disorders

There is potential for these compounds to be used in innovative treatments for inflammatory skin disorders like atopic dermatitis .

Antimicrobial Applications

The pyrimidine moiety is a common nucleus in the design of pharmaceutical compounds with various medicinal applications, including antimicrobial properties .

Synthesis of Quinazolines

4-Chloro derivatives have been used as starting materials in the synthesis of quinazolines, which are important in pharmaceutical development .

Molecular Docking and SAR Studies

These compounds are involved in molecular docking studies and structure-activity relationship (SAR) analysis to design and synthesize new derivatives with improved pharmacological profiles .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-2-(pyridin-3-yl)pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

4-Chloro-2-(pyridin-3-yl)pyrimidine interacts with its target, CDK2, by inhibiting its activity . This inhibition likely occurs through competitive binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus blocking the phosphorylation and activation of downstream proteins .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 normally phosphorylates target proteins to drive the cell cycle forward. This can result in the inhibition of tumor cell proliferation, making 4-Chloro-2-(pyridin-3-yl)pyrimidine a potential anticancer agent .

Result of Action

The result of 4-Chloro-2-(pyridin-3-yl)pyrimidine’s action is the inhibition of cell proliferation, likely due to cell cycle arrest at the G1/S transition . This can lead to apoptosis, or programmed cell death, in tumor cells .

Action Environment

The action of 4-Chloro-2-(pyridin-3-yl)pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other drugs could affect the metabolism of 4-Chloro-2-(pyridin-3-yl)pyrimidine, potentially leading to drug-drug interactions

Propriétés

IUPAC Name |

4-chloro-2-pyridin-3-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTPNLHGLRPHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544532 |

Source

|

| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97603-39-9 |

Source

|

| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)

![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)